molecular formula C17H18FN7O B6453122 6-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine CAS No. 2549002-26-6

6-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine

Cat. No. B6453122
CAS RN: 2549002-26-6
M. Wt: 355.4 g/mol
InChI Key: ROLZFXOFRLBOMP-UHFFFAOYSA-N
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Description

The compound is a purine derivative with a complex substituent that includes a fluoropyrimidinyl group and a cyclopenta[c]pyrrol group . Purines are fundamental components of nucleic acids and many other biological molecules. Fluoropyrimidines are often used in medicinal chemistry due to their potential biological activities .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the fluoropyrimidinyl group and the cyclopenta[c]pyrrol group, followed by their attachment to the purine ring. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluoropyrimidinyl group would likely contribute to the compound’s polarity, while the cyclopenta[c]pyrrol group could potentially introduce steric hindrance .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. The presence of the fluorine atom could increase its stability and polarity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its interactions with various biological targets to determine its potential as a drug .

properties

IUPAC Name

6-[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN7O/c18-12-4-19-16(20-5-12)26-8-17-3-1-2-11(17)6-25(7-17)15-13-14(22-9-21-13)23-10-24-15/h4-5,9-11H,1-3,6-8H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLZFXOFRLBOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)C4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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